N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide

Catalog No.
S12302909
CAS No.
823821-83-6
M.F
C16H22N2O
M. Wt
258.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide

CAS Number

823821-83-6

Product Name

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide

IUPAC Name

N-[3-(3-propyl-1H-indol-2-yl)propyl]acetamide

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

InChI

InChI=1S/C16H22N2O/c1-3-7-13-14-8-4-5-9-15(14)18-16(13)10-6-11-17-12(2)19/h4-5,8-9,18H,3,6-7,10-11H2,1-2H3,(H,17,19)

InChI Key

YPUNNXFJCZRWRY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=CC=CC=C21)CCCNC(=O)C

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is a compound characterized by its indole structure, which is a bicyclic compound composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound has the molecular formula C16H22N2OC_{16}H_{22}N_{2}O and an average mass of approximately 258.365 g/mol . The presence of the propyl group at the 3-position of the indole ring, along with the acetamide functional group, contributes to its unique chemical properties and potential biological activities.

, including:

  • Formation of Indole Derivatives: Indoles can undergo various reactions such as alkylation or acylation to introduce substituents like propyl groups.
  • Amide Formation: The acetamide group is introduced via a reaction between an amine and an acid chloride or directly through coupling reactions with acetic acid derivatives.
  • Rearrangements and Modifications: Depending on the conditions, further modifications may occur, leading to various derivatives with altered biological activities .

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide exhibits several biological activities, primarily due to its structural resemblance to neurotransmitters and other biologically active compounds. It has been studied for:

  • Neuroprotective Effects: Compounds with indole structures often show neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.
  • Antidepressant Activity: Similar compounds have been linked to serotonin receptor modulation, suggesting potential antidepressant effects.
  • Anticancer Properties: Some indole derivatives exhibit cytotoxicity against various cancer cell lines, indicating possible applications in cancer therapy .

The synthesis of N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide can be achieved through several methods:

  • Direct Alkylation: Indole derivatives can be alkylated using propyl halides in the presence of bases.
  • Amidation Reactions: The reaction of propylindole with acetic anhydride or acetyl chloride under basic conditions can yield the desired acetamide.
  • One-Pot Synthesis: Recent methodologies suggest one-pot reactions that combine multiple steps into a single reaction vessel, improving efficiency and yield .

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Its neuroactive properties make it a candidate for drug development targeting neurological disorders.
  • Agriculture: Similar compounds are being explored for their potential as agrochemicals due to their biological activity against pests and diseases.
  • Material Science: The unique properties of indole derivatives can be harnessed in creating novel materials with specific functionalities .

Interaction studies of N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide focus on its binding affinity and activity against specific receptors or enzymes:

  • Receptor Binding Studies: Investigating how this compound interacts with serotonin receptors could elucidate its potential antidepressant effects.
  • Enzyme Inhibition: Studies may also explore its role in inhibiting enzymes related to amyloid plaque formation in Alzheimer's disease .
  • Cell Line Studies: Evaluating its cytotoxicity in various cancer cell lines can provide insights into its therapeutic potential against tumors.

Several compounds share structural similarities with N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide:

Compound NameMolecular FormulaKey Characteristics
N-(1-Methylindol-2-yl)acetamideC11H12N2OC_{11}H_{12}N_{2}OKnown for its anti-inflammatory properties
N-(3-Aminoindol-2-yl)acetamideC12H14N2OC_{12}H_{14}N_{2}OExhibits neuroprotective effects
N-[3-(4-Methoxyphenyl)-1H-indol]acetamideC17H18N2OC_{17}H_{18}N_{2}OPotential anticancer activity

Uniqueness

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide stands out due to its specific propyl substitution on the indole ring, which may enhance lipophilicity and receptor selectivity compared to other similar compounds. This structural feature could lead to distinct pharmacological profiles, making it a candidate for targeted therapeutic applications in neurology and oncology .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

258.173213330 g/mol

Monoisotopic Mass

258.173213330 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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